molecular formula C13H16N4O2 B14924048 1-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid

1-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B14924048
M. Wt: 260.29 g/mol
InChI Key: SWBNLFXVOOKDDY-UHFFFAOYSA-N
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Description

1-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid is a bis-pyrazole derivative featuring a cyclopentyl substituent at the N1 position of one pyrazole ring and a carboxylic acid group at the C4 position of the second pyrazole.

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

1-[(1-cyclopentylpyrazol-3-yl)methyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C13H16N4O2/c18-13(19)10-7-14-16(8-10)9-11-5-6-17(15-11)12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H,18,19)

InChI Key

SWBNLFXVOOKDDY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)CN3C=C(C=N3)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

1-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activity . The compound may act as an enzyme inhibitor, binding to active sites and interfering with enzymatic functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound Cyclopentyl (N1), carboxylic acid (C4) C14H16N4O2 280.31* High lipophilicity (cyclopentyl), hydrogen-bonding capability (COOH)
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4b) Benzoyl (N1), phenyl (C3), aldehyde (C4) C17H11N3O4 321.29 Antioxidant/anti-inflammatory activity; aldehyde group for reactivity
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Allyl (N1), amino (C3), carboxylic acid (C4) C8H9N3O2 179.18 Hydrogen-bonding network (NH2, COOH); agrochemical applications
1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid 4-Cyanobenzyl (N1), methyl (C3), COOH (C4) C13H11N3O2 241.25 Electron-withdrawing cyano group; potential bioactivity modulation
1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid Cyclobutylmethyl (N1), methyl (C3), COOH (C4) C10H14N2O2 194.23 Smaller cycloalkyl group; reduced steric hindrance

*Calculated based on molecular formula.

Key Observations:
  • Cycloalkyl vs.
  • Carboxylic Acid vs.
  • Amino vs. Methyl Substituents: Amino groups (e.g., ) introduce additional hydrogen-bond donors, while methyl groups (e.g., ) increase steric bulk without polar interactions.

Biological Activity

1-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Formula : C12_{12}H14_{14}N4_{4}O2_{2}
  • Molecular Weight : 246.26 g/mol
  • Structure : The compound features a pyrazole ring system, which is known for its diverse pharmacological properties.

Anticancer Properties

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. Studies have shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including:

  • Breast Cancer : Notably effective against MDA-MB-231 cells.
  • Liver Cancer : Exhibits activity against HepG2 cells.
  • Other Cancers : Demonstrated antiproliferative effects on lung, colorectal, renal, and prostate cancer cells.

The mechanism of action often involves the inhibition of key signaling pathways and enzymes associated with tumor growth. For instance, compounds derived from pyrazole have been reported to inhibit targets such as topoisomerase II and EGFR, which are critical in cancer proliferation .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNFα and IL-17. In vitro studies have shown that certain analogs can significantly reduce the production of these cytokines in activated immune cells .

Synthesis and Evaluation

A study synthesized various pyrazole derivatives and evaluated their biological activities. Among these, compounds with specific substitutions on the pyrazole ring exhibited enhanced anticancer effects. For example, modifications at the 3-position of the pyrazole ring improved potency against breast cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Substituents on the pyrazole ring can significantly alter its pharmacological profile. A detailed SAR analysis indicated that:

  • Alkyl substitutions enhance lipophilicity and cellular uptake.
  • Electron-withdrawing groups at specific positions increase potency against certain cancer types .

Data Summary Table

Activity TypeCell Lines/TargetsObserved EffectsReferences
AnticancerMDA-MB-231 (Breast), HepG2 (Liver)Inhibition of cell proliferation
Anti-inflammatoryCytokine productionReduced TNFα and IL-17 levels
Enzyme InhibitionTopoisomerase II, EGFRSignificant inhibitory effects

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves cyclocondensation of precursors, such as ethyl acetoacetate, with substituted hydrazines or cyclopentyl derivatives. For example, analogous pyrazole-4-carboxylic acids have been synthesized via cyclocondensation using N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine, followed by hydrolysis under basic conditions . Optimization may involve:

  • Temperature control : Reactions are typically conducted at reflux (e.g., 80–100°C) to enhance yield.
  • Catalyst selection : Bases like K₂CO₃ facilitate nucleophilic substitutions in intermediate steps .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity .

Q. How should researchers structurally characterize this compound to confirm its identity and purity?

Methodological Answer: A combination of techniques is recommended:

  • X-ray crystallography : Resolves 3D molecular geometry and confirms substituent positioning (e.g., pyrazole ring conformation) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for cyclopentyl protons (δ ~1.5–2.5 ppm) and carboxylic acid protons (δ ~12–13 ppm) are diagnostic .
    • FT-IR : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Referencing GHS guidelines and SDS data for analogous pyrazole derivatives:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as decomposition may release nitrogen oxides .
  • Storage : Store in sealed containers at –20°C to prevent degradation .
  • Spill management : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity or biological activity of this compound?

Methodological Answer: Density Functional Theory (DFT) studies on analogous pyrazole derivatives have been used to:

  • Predict electronic properties : Calculate HOMO/LUMO energies to assess redox behavior and nucleophilic/electrophilic sites .
  • Docking studies : Model interactions with biological targets (e.g., enzymes) by simulating ligand-protein binding affinities .
  • Solvent effects : Use polarizable continuum models (PCM) to evaluate solubility and stability in aqueous environments .

Q. How can researchers resolve discrepancies in spectroscopic data across studies (e.g., NMR shifts or melting points)?

Methodological Answer:

  • Standardized conditions : Ensure consistent solvent (e.g., DMSO-d₆ vs. CDCl₃) and temperature during NMR acquisition, as these affect chemical shifts .
  • Cross-validation : Compare data with structurally similar compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) to identify substituent-induced variations .
  • Controlled crystallization : Reproduce melting point measurements using slow cooling rates to avoid polymorphic inconsistencies .

Q. What strategies improve the solubility of this compound for in vitro bioassays?

Methodological Answer:

  • Co-solvent systems : Use DMSO:water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining biocompatibility .
  • Derivatization : Convert the carboxylic acid to a sodium salt or ester prodrug to increase hydrophilicity .
  • Micellar encapsulation : Employ surfactants like Tween-80 to solubilize the compound in aqueous buffers .

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